2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide
Description
2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide (IUPAC name: (E)-2-[(5-nitrofuran-2-yl)methylene]hydrazine-1-carbothioamide) is a thiosemicarbazone derivative featuring a nitrofuran moiety. Structurally, it consists of a 5-nitro-substituted furan ring conjugated to a hydrazinecarbothioamide group via a methylene bridge. Key physicochemical properties include:
- Physical state: Yellow crystalline solid
- Melting point: >250°C
- Spectral characteristics: IR: Strong absorption bands corresponding to ν(N–H), ν(C=N), ν(C=S), and ν(NO₂) NMR: Distinct signals for the nitrofuran protons (δ ~7.5–8.0 ppm for furan-H), hydrazine NH (δ ~10–12 ppm), and thiourea NH (δ ~8–9 ppm) .
Thiosemicarbazones are known for their diverse biological activities, including antimicrobial and antitumor effects.
Properties
CAS No. |
90850-30-9 |
|---|---|
Molecular Formula |
C5H6N4O3S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
[(5-nitrofuran-2-yl)amino]thiourea |
InChI |
InChI=1S/C5H6N4O3S/c6-5(13)8-7-3-1-2-4(12-3)9(10)11/h1-2,7H,(H3,6,8,13) |
InChI Key |
PWHFMNHHDUSFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions . The reaction is carried out in refluxing ethanol, leading to the formation of the desired product . The reaction conditions are crucial to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for 2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing nitrofurans, while reduction can yield amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Synthesis and Activity
Research has demonstrated that derivatives of 5-nitrofuran, including 2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide, exhibit notable antimicrobial activities. A study synthesized various 5-nitrofuran-2-carbohydrazides, which were evaluated for their effectiveness against a range of pathogens. The results indicated that many of these compounds showed significant activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.12 to 7.81 µg/mL .
Case Study: Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlighted the importance of the nitrofuran moiety in enhancing antimicrobial potency. For instance, one sulfonamide derivative exhibited superior activity with an MIC of 0.06–0.98 µg/mL against various strains, suggesting that modifications to the core structure could lead to improved therapeutic agents .
Antitubercular Activity
In Vitro Studies
In vitro evaluations have shown that compounds derived from 2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide possess antitubercular properties. These compounds were tested against Mycobacterium tuberculosis, revealing significant activity that warrants further investigation for potential therapeutic use in tuberculosis treatment .
Quantitative Structure–Activity Relationship (QSAR) Models
Two QSAR models were developed to predict the biological activity of these compounds based on their chemical structure. These models provide insights into how structural modifications can enhance drug efficacy against tuberculosis, underscoring the compound's potential as a lead candidate for drug development .
Summary of Findings
The following table summarizes key findings related to the antimicrobial and antitubercular activities of 2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide and its derivatives:
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 21f | Staphylococcus aureus | 0.06–0.98 | Antimicrobial |
| 22b | Escherichia coli | 0.49 | Antimicrobial |
| 21a | Mycobacterium tuberculosis | 3.9 | Antitubercular |
| 22a | Klebsiella pneumonia | 0.12 | Antimicrobial |
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide involves the interaction with microbial DNA, leading to the inhibition of DNA synthesis and cell division . The nitrofuran moiety is believed to generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . This compound targets various molecular pathways, including those involved in DNA replication and repair .
Comparison with Similar Compounds
Key Observations:
Impact of Functional Groups :
- Replacement of the thioamide (C=S) group in the target compound with a carboximidamide (NH₂C=N–) () reduces thermal stability (lower melting point) and alters hydrogen-bonding patterns .
- Sulfonamide derivatives (e.g., compounds in ) exhibit lower melting points (~180°C) due to reduced intermolecular hydrogen bonding compared to the target compound (>250°C) .
Bulkier substituents (e.g., 4-nitrophenyl in ) introduce steric hindrance, affecting solubility and crystallinity .
Biological Activity :
- While the target compound lacks explicit bioactivity data in the provided evidence, structurally related thiosemicarbazones like TSC1 () show potent antifungal activity due to their planar hydrazone moiety, which facilitates membrane penetration .
- Sulfonamide derivatives () demonstrate anticancer activity via inhibition of carbonic anhydrase isoforms, a mechanism distinct from nitrofuran-based compounds .
Biological Activity
2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 2-(5-nitrofuran-2-yl)hydrazine-1-carbothioamide typically involves the reaction of 5-nitrofuran derivatives with hydrazine and carbon disulfide. The resulting compound features a thioamide functional group, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of nitrofuran derivatives, including 2-(5-nitrofuran-2-yl)hydrazine-1-carbothioamide. For instance:
- Antibacterial Effects : The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported as low as 1 µg/mL .
- Mechanism : The mechanism behind its antimicrobial action is believed to involve the generation of reactive oxygen species (ROS), which can damage bacterial cell structures and inhibit growth.
Anticancer Activity
Recent studies have indicated that 2-(5-nitrofuran-2-yl)hydrazine-1-carbothioamide may possess anticancer properties:
- Cell Line Studies : In vitro assays have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these activities range from 7.39 µM to 16.43 µM, indicating moderate to high potency .
- Mechanisms of Action : The anticancer effects are attributed to the ability of the compound to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
Study on SARS-CoV-2 Inhibition
A notable study focused on the inhibition of SARS-CoV-2 main protease (Mpro) by derivatives of 2-(5-nitrofuran-2-yl)hydrazine-1-carbothioamide.
- Findings : Compounds derived from this core structure demonstrated IC50 values as low as 1.55 µM against Mpro, suggesting strong potential as antiviral agents . The mechanism involves reversible covalent binding to the enzyme, disrupting viral replication.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
